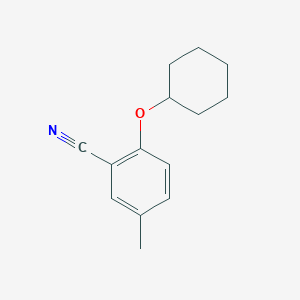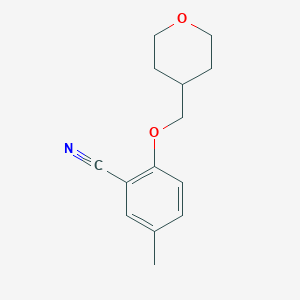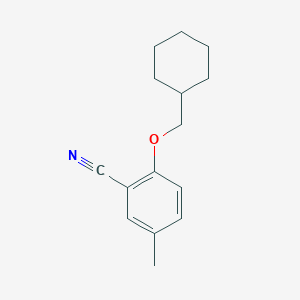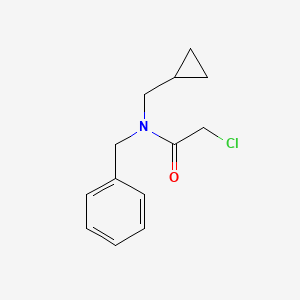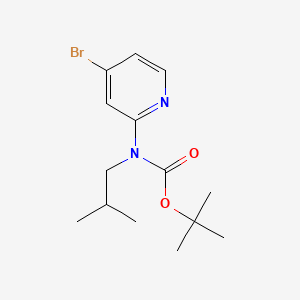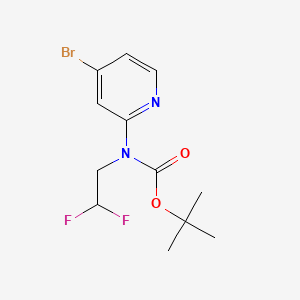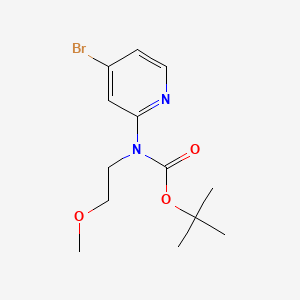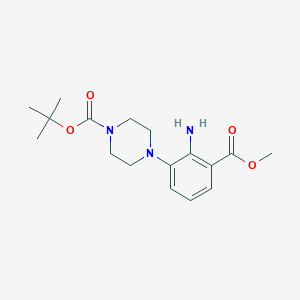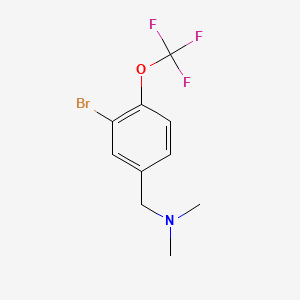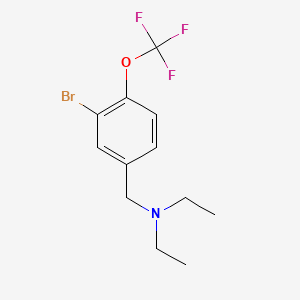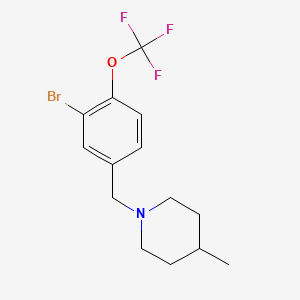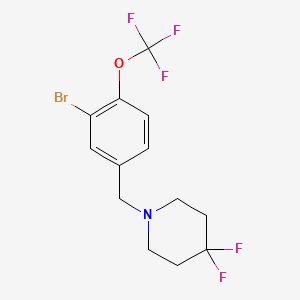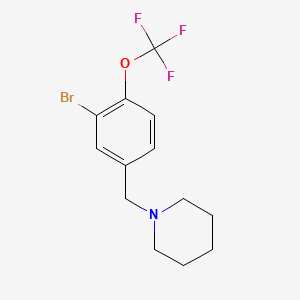
1-(3-Bromo-4-(trifluoromethoxy)benzyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromo-4-(trifluoromethoxy)benzyl)piperidine is a chemical compound that features a piperidine ring attached to a benzyl group, which is further substituted with bromine and trifluoromethoxy groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-4-(trifluoromethoxy)benzyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-(trifluoromethoxy)benzyl chloride and piperidine.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Catalysts and Reagents: A base such as potassium carbonate or sodium hydride is often used to deprotonate the piperidine, facilitating its nucleophilic attack on the benzyl chloride.
Temperature and Time: The reaction is typically conducted at room temperature or slightly elevated temperatures (e.g., 40-60°C) for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors with precise temperature and pressure control to optimize yield and purity.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and scalability.
Purification Techniques: Employing advanced purification techniques such as column chromatography or recrystallization to obtain high-purity product.
化学反应分析
Types of Reactions: 1-(3-Bromo-4-(trifluoromethoxy)benzyl)piperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
1-(3-Bromo-4-(trifluoromethoxy)benzyl)piperidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Material Science: The compound’s unique structural features make it suitable for the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of piperidine derivatives with various biological targets.
Chemical Synthesis: The compound is employed in the synthesis of complex organic molecules, facilitating the exploration of new chemical reactions and mechanisms.
作用机制
The mechanism of action of 1-(3-Bromo-4-(trifluoromethoxy)benzyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethoxy groups can enhance the compound’s binding affinity and selectivity towards these targets. The piperidine ring may interact with hydrophobic pockets within the target protein, stabilizing the compound-protein complex and modulating the protein’s activity.
相似化合物的比较
1-(4-Bromo-3-(trifluoromethoxy)benzyl)piperidine: Similar structure but with different substitution pattern on the benzyl group.
1-(3-Bromo-4-(trifluoromethyl)benzyl)piperidine: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
1-(3-Bromo-4-(methoxy)benzyl)piperidine: Similar structure but with a methoxy group instead of trifluoromethoxy.
Uniqueness: 1-(3-Bromo-4-(trifluoromethoxy)benzyl)piperidine is unique due to the presence of both bromine and trifluoromethoxy groups, which impart distinct electronic and steric properties. These features can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
1-[[3-bromo-4-(trifluoromethoxy)phenyl]methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrF3NO/c14-11-8-10(9-18-6-2-1-3-7-18)4-5-12(11)19-13(15,16)17/h4-5,8H,1-3,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWILJTRFHSBZRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=C(C=C2)OC(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
